An In-Depth Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
An In-Depth Technical Guide to Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic organic compound featuring a central thiazole ring. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and reported biological activities of this compound and its close analogs, with a focus on its potential as a lead molecule for the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, pharmacology, and drug development.
Chemical and Physical Properties
Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is a solid at room temperature. Its fundamental properties are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClNO₂S | [1] |
| Molecular Weight | 267.73 g/mol | [1] |
| CAS Number | 75680-91-0 | [2] |
| Appearance | Solid | [1] |
| SMILES | O=C(OCC)C1=NC(C(C=C2)=CC=C2Cl)=CS1 | [1] |
| InChI Key | RCSJMEGGOPRTDG-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate can be achieved through the well-established Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, the likely precursors are ethyl 2-chloro-3-oxo-3-(4-chlorophenyl)propanoate and thiooxamic acid ethyl ester.
General Experimental Protocol (Hantzsch Thiazole Synthesis)
The following is a generalized protocol for the Hantzsch synthesis of a 4-aryl-1,3-thiazole-2-carboxylate, which can be adapted for the specific synthesis of Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate.
Materials:
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α-Halo-β-ketoester (e.g., ethyl 2-chloro-3-(4-chlorophenyl)-3-oxopropanoate) (1 equivalent)
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Thioamide (e.g., Ethyl thiooxamate) (1.1-1.5 equivalents)
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Absolute Ethanol
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Reflux condenser
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Stirring apparatus
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Beakers
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Büchner funnel and vacuum filtration apparatus
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5% Sodium bicarbonate solution
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Deionized water
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Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the α-halo-β-ketoester in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the thioamide to the solution.
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Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]
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After completion, allow the reaction mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker containing cold deionized water, which should induce precipitation.
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Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
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Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Logical Workflow for Hantzsch Synthesis:
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Biological Activities
Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While specific quantitative data for Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate is not extensively available in the public domain, the biological potential of structurally similar compounds provides valuable insights.
Antimicrobial Activity
Thiazole-containing compounds have shown potent activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy of new chemical entities is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table of Antimicrobial Activity for Structurally Related Thiazole Derivatives:
| Compound | Organism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| Heteroaryl(aryl) thiazole derivative 3 | S. aureus | 0.23 | 0.47 | [4] |
| B. cereus | 0.23 | 0.47 | [4] | |
| E. coli | 0.23 | 0.47 | [4] | |
| S. Typhimurium | 0.23 | 0.47 | [4] | |
| Heteroaryl(aryl) thiazole derivative 9 | C. albicans | 0.06 | 0.11 | [4] |
| A. fumigatus | 0.11 | 0.23 | [4] |
Anticancer Activity
The thiazole scaffold is a key component in several anticancer drugs. Novel thiazole derivatives are continuously being explored for their potential to inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC₅₀) is a critical parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table of Anticancer Activity for Structurally Related 4-(4-chlorophenyl)thiazole Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol 82f | - | 63.11 (µg/mL) | [5] |
| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline 82g | - | 67.93 (µg/mL) | [5] |
| 4-(4-chlorophenyl)thiazole derivative 1f | T. cruzi (trypomastigote) | 1.67 | [6] |
| T. cruzi (amastigote) | 1.96 | [6] | |
| L. amazonensis (promastigote) | 19.86 | [6] |
Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Table of Anti-inflammatory Activity for Structurally Related Thiazole Derivatives:
| Compound | Assay | % Inhibition | Reference |
| Substituted phenyl thiazole derivative 3c | Carrageenan-induced rat paw edema (3rd hour) | - | [7] |
| Substituted phenyl thiazole derivative 5e | Carrageenan-induced rat paw edema (5th hour, 20 mg/kg) | 64.59 ± 1.49 | [8] |
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing: Microdilution Method
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
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Test compound
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Bacterial strains
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Mueller-Hinton Broth (MHB)
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96-well microtiter plates
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Spectrophotometer
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Incubator
Procedure:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Workflow for Antimicrobial Susceptibility Testing:
References
- 1. Ethyl 4-(4-chlorophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 4-(4-chlorophenyl)thiazole-2-carboxylate [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. wjpmr.com [wjpmr.com]
- 8. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

